Product packaging for Glyvenol(Cat. No.:)

Glyvenol

Cat. No.: B13389266
M. Wt: 478.6 g/mol
InChI Key: ULLNJSBQMBKOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tribenoside, also known by the trademark Glyvenol, is a chemical compound with vasoprotective properties and is primarily used in pharmacological research . Its main applications in research settings involve the study of vascular permeability and inflammation. Studies indicate that Tribenoside possesses mild anti-inflammatory and analgesic properties, making it a compound of interest for investigating inflammatory pathways . A key mechanism of action identified in research is its ability to stimulate the production of laminin α5 and promote the deposition of laminin-332. This activity aids in the repair of the basement membrane, positioning Tribenoside as a valuable tool for studying the wound healing process in cellular models . The compound has a defined molecular weight of 478.58 g/mol and a molecular formula of C29H34O6 . Researchers utilize this high-purity Tribenoside exclusively for in vitro investigations. This product is designated "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34O6 B13389266 Glyvenol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[1,2-bis(phenylmethoxy)ethyl]-2-ethoxy-4-phenylmethoxyoxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O6/c1-2-32-29-26(30)28(34-20-24-16-10-5-11-17-24)27(35-29)25(33-19-23-14-8-4-9-15-23)21-31-18-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLNJSBQMBKOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

**fundamental Research Aspects of Tribenoside Formerly Glyvenol **

Historical Trajectory and Initial Research Context of Tribenoside (B1681376)

Early research into tribenoside focused on its effects on vascular permeability and inflammation. The compound was identified as possessing anti-inflammatory, vasoactive, and mild analgesic properties. Initial studies explored its potential in treating conditions characterized by impaired microcirculation and inflammation. Research indicated that tribenoside could influence the release and activity of pro-inflammatory mediators such as histamine (B1213489), bradykinin (B550075), and serotonin (B10506), thereby reducing inflammation in affected tissues. patsnap.compatsnap.commedkoo.com Furthermore, early work suggested that tribenoside could improve capillary resistance and decrease capillary permeability, which would help to prevent fluid leakage and reduce edema. patsnap.commedkoo.com

Pre-clinical studies in animal models, such as rats and rabbits, were instrumental in understanding the initial research context of tribenoside. For instance, studies in rats explored its effects on wound healing, showing promotion of granulation tissue formation. europeanreview.org Research in rabbits with surgically induced osteoarthritis indicated that tribenoside could reduce decreases in proteoglycan levels and the severity of cartilage destruction in inflamed joints. bertin-bioreagent.com These early investigations laid the groundwork for understanding tribenoside's potential biological activities beyond its primary association with venous disorders.

Current Paradigms and Research Gaps in Tribenoside Studies

Current research paradigms for tribenoside continue to build upon its established anti-inflammatory and vascular effects, while also exploring additional mechanisms and potential applications. A significant area of current investigation is the detailed molecular mechanism behind its wound-healing properties, which remains unclear despite observed beneficial effects in pre-clinical models. europeanreview.orgnih.gov Studies are utilizing in vitro models, such as human dermal fibroblasts, to assess tribenoside's impact on cellular processes like proliferation and migration. europeanreview.orgnih.gov

Recent pre-clinical studies have demonstrated that tribenoside can increase the migration rate of fibroblasts in vitro, suggesting a mechanism by which it promotes wound healing. europeanreview.orgnih.gov For example, in experiments with human dermal fibroblasts, tribenoside at a concentration of 10 µM significantly increased wound area closure after 24 hours compared to control. europeanreview.org This effect was comparable to that of the positive control, TGF-β. europeanreview.org

Furthermore, novel antioxidant activity of tribenoside has been reported, suggesting another potential mechanism of action in wound healing and inflammatory conditions. europeanreview.orgnih.goveuropeanreview.org This indicates a broader scope of its pharmacological effects than initially understood.

Despite the progress, several research gaps persist. The precise molecular targets and signaling pathways through which tribenoside exerts its multifaceted effects, particularly its wound-healing and antioxidant activities, require further elucidation. While in vitro and animal studies have provided valuable insights, more comprehensive research is needed to fully understand the translational potential of these findings. The complex interplay between tribenoside's anti-inflammatory, vasoactive, and antioxidant properties and how they collectively contribute to its therapeutic effects in various conditions represents an ongoing area of research. There is also a need for more modern, well-designed fundamental research studies to confirm and expand upon earlier findings, utilizing advanced research methodologies and technologies. nih.gov

Detailed Research Findings: In Vitro Wound Healing Assay

An in vitro wound healing assay using human dermal fibroblasts (HDF) investigated the effect of tribenoside on cell migration. A mechanical scratch was introduced into confluent HDF monolayers, and wound closure was monitored after treatment with different concentrations of tribenoside. europeanreview.org

TreatmentConcentration (µM)Wound Closure at 24 hours (% of control)Wound Closure at 48 hours (% of control)
Control-19-
Tribenoside1050*Tendency (not significant)
TGF-β (Positive Control)5 ng/ml45-

*Statistically significant increase compared to control (p<0.001). europeanreview.org

This data suggests that tribenoside promotes wound closure by enhancing fibroblast migration. europeanreview.org

Data Table: Effect of Tribenoside on Human Dermal Fibroblast Viability

Studies have also assessed the effect of tribenoside on cell viability in human dermal fibroblasts. europeanreview.org

Tribenoside Concentration (µM)Cell Viability (% of vehicle-treated control)
0.1No significant change
1No significant change
10No significant change
>10Toxic

Data indicates that tribenoside does not significantly impact cell viability at concentrations up to 10 µM, but shows toxicity at higher concentrations. europeanreview.org

**molecular and Cellular Mechanisms of Action of Tribenoside**

Elucidation of Inflammatory Pathway Modulation by Tribenoside (B1681376)

A significant aspect of tribenoside's action involves the modulation of various inflammatory mediators and pathways. patsnap.commedkoo.com This contributes to its ability to reduce inflammation, swelling, and pain in affected tissues. patsnap.compatsnap.com

Interaction with Histamine (B1213489) Receptors

Tribenoside has been shown to interact with histamine pathways. It is reported to inhibit the release of histamine, a key inflammatory mediator involved in allergic and inflammatory responses. patsnap.compatsnap.comsmolecule.commedicaljournalssweden.se This antagonism of inflammatory mediators contributes to its antiallergic effects. smolecule.com

Influence on Serotonin (B10506) Pathways

Research indicates that tribenoside may influence serotonin pathways. smolecule.com Serotonin (5-hydroxytryptamine) is a monoamine neurotransmitter involved in various physiological processes, including the regulation of mood and vascular functions. wikipedia.org Tribenoside is reported to inhibit the release of serotonin, similar to its effect on histamine and bradykinin (B550075). patsnap.compatsnap.comsmolecule.com

Attenuation of Bradykinin Activity

Tribenoside is known to reduce the action of bradykinin, another important inflammatory substance. patsnap.comsmolecule.com Bradykinin is a peptide that plays a role in mediating inflammation, vasodilation, and pain. nih.gov By attenuating bradykinin activity, tribenoside helps to manage inflammation. smolecule.com

Regulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β)

Tribenoside influences the release and activity of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). medkoo.com These cytokines are crucial mediators of inflammation in vascular and tissue compartments. medkoo.com By modulating their expression, tribenoside contributes to reducing inflammation. medkoo.com

Inhibition of Mast Cell Activation

Studies indicate that tribenoside inhibits the activation of mast cells. medkoo.com Mast cells are involved in allergic and inflammatory responses through the release of mediators like histamine. medkoo.com The inhibition of mast cell activation by tribenoside further supports its anti-inflammatory and antiallergic properties. medkoo.com

Prostaglandin (B15479496) Pathway Investigations (Contradictory Research Findings and Future Directions)

Investigations into the influence of tribenoside on prostaglandin pathways have yielded some findings. Tribenoside has been reported to exhibit inhibitory activity against inflammatory mediators such as prostaglandins (B1171923) at the cellular level in vessel walls shortly after penetration. medicaljournalssweden.seeuropeanreview.org However, the precise nature and extent of tribenoside's interaction with the complex prostaglandin pathway, which involves the synthesis and action of various prostaglandins (e.g., Prostaglandin H2, Prostaglandin A1), may be subject to ongoing research and potentially contradictory findings in different experimental contexts. wikipedia.orgguidetopharmacology.orgnih.govepa.govuni.lu Further detailed research is needed to fully elucidate the specific effects of tribenoside on the diverse components and interactions within the prostaglandin pathway and to reconcile any apparent contradictions in research findings.

Vasoprotective and Microcirculatory Effects of Tribenoside at the Cellular Level

Tribenoside demonstrates significant vasoprotective properties, particularly impacting the microcirculation. These effects are mediated through several key cellular mechanisms that contribute to improved vascular function and reduced pathological changes in small blood vessels.

Mechanisms of Capillary Permeability Reduction

A key vasoprotective effect of tribenoside is its ability to decrease capillary permeability. This action is crucial in reducing fluid leakage from the capillaries into the surrounding tissues, thereby alleviating edema and swelling patsnap.comsmolecule.commedkoo.comresearchgate.netplasticsurgerykey.comviamedica.pl. The reduction in permeability is closely linked to tribenoside's anti-inflammatory properties. Tribenoside has been shown to inhibit the release of various inflammatory mediators, including histamine and prostaglandins, at the cellular level in the vessel walls medkoo.comresearchgate.netmedcraveonline.comeuropeanreview.orgresearchgate.net. Inflammatory mediators like histamine and bradykinin are known to increase vascular endothelial permeability by altering the structural conformation of endothelial cells, leading to the formation of intercellular gaps nih.gov. By counteracting the effects of these mediators, tribenoside helps to maintain the integrity of the endothelial barrier and reduce excessive permeability nih.gov.

Enhancement of Microvascular Flow Dynamics

Molecular Basis of Tribenoside's Wound Healing Properties

Beyond its vasoprotective effects, tribenoside also possesses properties that promote wound healing at the molecular and cellular levels. These properties are particularly relevant in conditions involving tissue damage and inflammation.

Stimulation of Fibroblast Migration and Proliferation

Research indicates that tribenoside can stimulate key cellular processes involved in wound repair, specifically the migration of fibroblasts. In vitro studies using human dermal fibroblasts have demonstrated that tribenoside increases the migration rate of these cells europeanreview.orgnih.gov. Fibroblast migration is a critical step in wound healing, as these cells are responsible for synthesizing and depositing extracellular matrix components necessary for tissue regeneration ijbs.com. One study showed that tribenoside significantly increased wound area closure in an in vitro assay with human dermal fibroblasts, an effect attributed primarily to enhanced cell migration rather than proliferation europeanreview.org. This suggests a direct influence of tribenoside on the migratory capacity of fibroblasts, contributing to the closure of wounded areas.

The following table summarizes data on the effect of tribenoside on wound closure in vitro:

TreatmentConcentrationWound Closure at 24 hours (%)
Control-19
Tribenoside10 µM50
TGF-β (Positive Control)5 ng/ml45

Data derived from an in vitro wound healing assay using human dermal fibroblasts europeanreview.org.

Promotion of Re-epithelialization Processes

Tribenoside has been shown to promote re-epithelialization, a fundamental aspect of wound healing involving the migration and proliferation of epithelial cells to cover the wound surface europeanreview.orgnih.govresearchgate.netpatsnap.compatsnap.com. This effect is mediated, in part, by tribenoside's interaction with epidermal cells and its influence on the expression and localization of laminins researchgate.netmedcraveonline.comeuropeanreview.orgwikipedia.orgscispace.comresearchgate.net. Laminins are crucial components of basement membranes, which serve as a scaffold for epithelial cell attachment and migration during tissue repair scispace.comresearchgate.net. Studies have demonstrated that tribenoside can up-regulate the transcription of laminin (B1169045) alpha-5 in human epidermal cells, a key component of the epidermal basement membrane medcraveonline.comscispace.comresearchgate.net. Furthermore, tribenoside has been observed to influence the deposition of laminin-332, another laminin isoform important for the formation of hemidesmosomes and the structural integrity of the basement membrane during wound healing scispace.com. By modulating the expression and deposition of these critical extracellular matrix proteins, tribenoside supports the reconstruction of the basement membrane, thereby facilitating the migration and organization of epithelial cells necessary for effective re-epithelialization.

Impact on Epidermal Laminin Expression and Deposition

Tribenoside has been shown to influence the expression and localization of laminins, which are crucial components of basement membranes involved in wound healing. researchgate.netnih.gov Studies using human epidermal cells (HaCaT cells) have investigated the effects of tribenoside on laminin expression and deposition. nih.govresearcher.life These studies indicate that while tribenoside treatment does not affect the expression levels of laminin alpha3, beta1, beta3, gamma1, and gamma2 chains, it significantly increases the expression of the laminin alpha5 chain. nih.gov The expression of laminin alpha5 in tribenoside-treated cells was observed to be four times higher than in control cells. nih.gov

Antioxidative Actions of Tribenoside

Tribenoside exhibits antioxidative properties, which may contribute to its therapeutic effects, particularly in the context of wound healing and conditions associated with oxidative stress. smolecule.commedkoo.compatsnap.comeuropeanreview.orgnih.gov Oxidative stress can exacerbate inflammation and vascular damage. patsnap.com

Mechanisms of Reactive Oxygen Species Scavenging

Research suggests that tribenoside can inhibit the toxicity of reactive oxygen species (ROS). researchgate.net While the exact mechanisms of ROS scavenging by tribenoside are not fully elucidated in all contexts, studies in human dermal fibroblasts have shown that tribenoside reduces intracellular levels of ROS in a dose-dependent manner. europeanreview.org This reduction in ROS levels indicates a direct or indirect scavenging activity. europeanreview.org

Cellular Protection Against Oxidative Damage

Tribenoside's antioxidative action helps in neutralizing free radicals, thereby protecting tissues from oxidative damage. patsnap.com This protective effect against the toxic effects of ROS supports its role in promoting wound healing. europeanreview.orgnih.gov Studies have explored its potential role in conditions associated with oxidative stress, such as diabetic complications and neurodegenerative diseases, although further research is needed in these areas. smolecule.com In a study screening compounds for their ability to protect pancreatic islets against oxidative stress, tribenoside did not show a statistically significant reduction in oxidative stress at a tested concentration of 10 µM. researchgate.net However, other research highlights its general antioxidative activity and its contribution to cellular protection, particularly in the context of wound healing by stimulating cell migration and protecting against ROS toxicity. europeanreview.orgnih.gov

**preclinical Efficacy and Pharmacological Activity of Tribenoside**

In Vitro Experimental Models in Tribenoside (B1681376) Research

In vitro studies utilizing cell culture and biochemical assays have been instrumental in understanding the cellular and molecular effects of tribenoside. These models allow for controlled investigations into specific biological activities and potential mechanisms of action.

Cell Culture Studies for Biological Activity Assessment

Cell culture models provide a simplified system to evaluate the direct effects of tribenoside on different cell types involved in physiological and pathological processes.

Human dermal fibroblasts (HDF) have been employed to assess the impact of tribenoside on wound healing processes. Studies have shown that tribenoside can increase the migration rate of fibroblasts in vitro. europeanreview.orgnih.goveuropeanreview.orgpatsnap.com This effect is considered important for wound closure, as fibroblast migration is a key event in the formation of granulation tissue and subsequent re-epithelialization. Research indicates that tribenoside promotes wound healing in HDF primarily by stimulating cell migration rather than cell proliferation. europeanreview.org

A study investigating the effect of tribenoside on wound area closure in HDF using a scratch wound healing assay observed a statistically significant increase in wound closure after 24 hours of incubation with tribenoside at a concentration of 10 µM (50% closure), compared to the control group (19% closure). europeanreview.org This effect was noted to be similar to that of the positive control, TGF-β (45% closure). europeanreview.org

HaCaT cells, a human epidermal keratinocyte cell line, have been used to investigate the influence of tribenoside on components of the basement membrane. The basement membrane plays a crucial role in maintaining tissue integrity and is essential for effective wound healing. Studies in HaCaT cells have demonstrated that tribenoside affects the expression and deposition of laminins, key proteins of the basement membrane. nih.govresearchgate.netscispace.commedcraveonline.com

Specifically, research has shown that tribenoside treatment can increase the expression of laminin (B1169045) α5, a major component of the basement membrane. nih.govresearchgate.netscispace.commedcraveonline.comeuropeanreview.org One study reported that the expression of laminin α5 was four times higher in tribenoside-treated HaCaT cells compared to control cells. nih.govresearchgate.net Furthermore, immunocytochemistry studies have indicated that tribenoside accelerates the focal deposition of laminin-332 (composed of α3, β3, and γ2 chains). nih.govscispace.com These findings suggest that tribenoside interacts with epidermal cells to regulate the expression and localization of laminins, thereby potentially aiding in the reconstruction of the basement membrane during wound healing. nih.govresearchgate.netscispace.comeuropeanreview.org

HeLa cells, a human cervical adenocarcinoma cell line, have been used to evaluate the cytotoxic potential of tribenoside. In vitro studies have shown that tribenoside exhibits a cytotoxic effect against HeLa cells in a dose-responsive manner. medchemexpress.commolnova.commedchemexpress.com The half-maximal effective concentration (EC50) for tribenoside in HeLa cells has been reported as 13.74 µM after 72 hours of incubation. medchemexpress.commolnova.commedchemexpress.com At concentrations up to 10 µM, tribenoside did not induce significant changes in cell viability in human dermal fibroblasts, but toxicity was observed at higher concentrations. europeanreview.org

Interactive Data Table: In Vitro Study Findings

Cell LineStudy FocusKey FindingRelevant DataSource
Human Dermal FibroblastsWound Healing (Migration)Increased cell migration rate50% wound closure at 10 µM after 24 hours vs 19% (control) europeanreview.org europeanreview.orgnih.goveuropeanreview.orgpatsnap.com
HaCaT CellsBasement Membrane ComponentsIncreased laminin α5 expression; Accelerated laminin-332 depositionLaminin α5 expression 4x higher than control nih.govresearchgate.net nih.govresearchgate.netscispace.commedcraveonline.comeuropeanreview.org
HeLa CellsCytotoxicityExhibited dose-responsive cytotoxic effectEC50 = 13.74 µM after 72 hours medchemexpress.commolnova.commedchemexpress.com medchemexpress.commolnova.commedchemexpress.com
HaCaT Cell Lines for Basement Membrane Component Studies

Biochemical and Receptor Binding Assays for Mechanistic Insights

Biochemical studies have provided some insights into the potential mechanisms underlying tribenoside's pharmacological activities. Tribenoside has been shown to influence the release and activity of pro-inflammatory mediators such as histamine (B1213489) and prostaglandins (B1171923). europeanreview.orgmedkoo.comnih.govpatsnap.com It has been reported to inhibit the activation of mast cells, which are involved in inflammatory and allergic responses. medkoo.com Additionally, tribenoside has demonstrated inhibitory activity against compound 48/80-induced histamine release in isolated rat peritoneal cells, with an EC50 of 10 µg/ml. bertin-bioreagent.com In isolated porcine venous preparations, tribenoside inhibited agonist-induced contractions at concentrations ranging from 10 to 30 µg/ml. bertin-bioreagent.com While some sources mention modulation of cytokines like TNF-α and IL-1β medkoo.com, detailed biochemical assay data specifically demonstrating these effects of tribenoside were not extensively available in the provided snippets.

In Vivo Preclinical Studies Utilizing Animal Models

Preclinical studies in animal models have been conducted to evaluate the efficacy of tribenoside in a more complex biological system, providing insights into its effects on various tissues and disease processes.

Studies in rats using a full-thickness excisional wound model have shown that tribenoside can improve the wound healing process by promoting re-epithelialization. europeanreview.orgnih.goveuropeanreview.orgpatsnap.com This in vivo finding supports the in vitro observations of enhanced fibroblast migration.

A rabbit model of surgically induced osteoarthritis was used to assess the anti-arthritic effects of tribenoside. Administration of tribenoside at doses of 100 and 200 mg/kg per day reduced decreases in proteoglycan levels and the severity of cartilage destruction in the inflamed joints. bertin-bioreagent.comnih.gov Biochemical analysis of joint cartilage in this model demonstrated that tribenoside significantly reduced the loss of proteoglycans. nih.gov

These in vivo studies in different animal models collectively suggest that tribenoside possesses wound-healing properties and potential benefits in conditions affecting bone and cartilage.

Interactive Data Table: In Vivo Study Findings

Animal ModelCondition StudiedKey FindingSource
RatsWound HealingImproved wound healing by promoting re-epithelialization europeanreview.orgnih.goveuropeanreview.orgpatsnap.com
Male C57 Black MiceOsteoporosis/ArthrosisDecreased osteoporosis development; Reduced arthrotic involvement (at 500 & 1200 mg/kg weekly oral administration) medchemexpress.commolnova.commedchemexpress.com
RabbitsSurgically Induced OsteoarthritisReduced proteoglycan loss and cartilage destruction (at 100 & 200 mg/kg per day) bertin-bioreagent.comnih.gov

Rodent Models for Anti-inflammatory and Wound Healing Efficacy

Preclinical research in rodent models has been instrumental in evaluating the anti-inflammatory and wound-healing potential of tribenoside. These studies have employed various models to simulate conditions such as tissue injury and degenerative joint diseases.

Full-Thickness Excisional Wound Models in Rats

Full-thickness excisional wound models in rats are commonly used to assess the efficacy of compounds in promoting wound healing archivesofmedicalscience.comresearchgate.net. Studies using this model have indicated that tribenoside can improve the wound healing process. Research has shown that tribenoside accelerates wound healing compared to a vehicle control in human dermal fibroblasts in vitro, demonstrating a concentration-dependent effect europeanreview.org. Specifically, a statistically significant increase in wound area closure was observed after 24 hours of incubation with 10 µM tribenoside (50%) compared to the control (19%) europeanreview.org. This effect was similar to that of the positive control, TGF-β (45%) europeanreview.org. In vivo studies using the full-thickness excisional wound model in rats have demonstrated that tribenoside improves wound healing by promoting re-epithelialization europeanreview.orgresearchgate.netnih.gov. Furthermore, tribenoside has been reported to possess antioxidant activity, which may contribute to its wound healing mechanism europeanreview.orgnih.gov.

Investigations in Osteoarthrosis Mouse Models

Studies in adult hens with chemically induced osteoarthrosis in the knee joint have also shown that daily oral treatment with tribenoside resulted in a marked reduction in the intensity and frequency of joint degenerations scispace.com. Histological analysis indicated a reduction in the frequency and intensity of degenerative alterations in the articular cartilage of treated animals scispace.com. Biochemical analysis further demonstrated that tribenoside significantly reduced the loss of proteoglycans in the osteoarthrotic cartilage matrix scispace.com. These findings suggest that tribenoside may exert its anti-arthritic effect through mechanisms that include the stabilization of the capillary system and synovial tissue membrane, potentially influencing the transport of nutritional substrates to the articular surface, and possibly through a direct chondroprotective effect scispace.com.

Studies on Skeletal Changes and Osteoporosis in C57 Black Mice

Beyond osteoarthrosis, the influence of tribenoside on other age-related skeletal changes, such as osteoporosis, has been examined in C57 black mice nih.govresearchgate.net. The incidence of gaps in the epiphyseal growth zones and osteoporosis of the femur and tibia in this strain increases distinctly with advancing age nih.gov. In studies evaluating the effect of tribenoside on these changes, it was observed that, except at the highest dosage tested where a significant decrease in the development of osteoporosis was noted, tribenoside did not influence these skeletal changes within the range of doses used nih.govresearchgate.net. Research on bone development and age-related bone loss in male C57BL/6J mice indicates a progressive decline in bone mass, strength, and formation with age, a pattern similar to cortical bone loss in the human femoral neck in Type II osteoporosis nih.govplos.org. While tribenoside's effect on osteoporosis in C57 black mice showed limited influence except at high doses, other studies in C57BL/6J mice with different compounds have explored mechanisms related to protecting against age-associated bone loss and impaired bone formation plos.org.

Broader Pharmacological Spectrum in Animal Systems

Tribenoside exhibits a broader spectrum of pharmacological activities in animal systems beyond its anti-inflammatory and wound-healing properties. These include analgesic and antitoxic effects nih.govscite.ai.

Analgesic Effects in Experimental Pain Models

Tribenoside has demonstrated mild analgesic properties in experimental pain models wikipedia.orgnih.gov. Various animal models are used to evaluate analgesic activity, including those inducing pain through chemical or thermal stimuli researchgate.netd-nb.info. While specific detailed research findings on tribenoside's analgesic effects in these models were not extensively detailed in the provided search results, its classification as having mild analgesic properties is noted wikipedia.orgnih.gov. The combination of tribenoside with lidocaine (B1675312) has been shown to increase the analgesic effect and provide rapid local anesthetic action, highlighting a potential synergistic effect in pain relief medcraveonline.com.

Antitoxic Activity in Induced Toxicity Models

Tribenoside has also been reported to possess antitoxic activity in induced toxicity models nih.govscite.ai. The nature and specifics of these induced toxicity models and the detailed findings regarding tribenoside's antitoxic effects were not elaborated upon in the provided search results. However, its inclusion in the spectrum of tribenoside's pharmacological activities suggests an ability to counteract or protect against the effects of certain toxic substances in animal systems nih.govscite.ai.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
Tribenoside196122

Interactive Data Tables

Based on the search results, specific quantitative data suitable for interactive data tables is limited. However, we can present the findings on wound closure percentage from the in vitro fibroblast study and the incidence of gonarthrosis in mice.

Table 1: Effect of Tribenoside on Wound Area Closure in Human Dermal Fibroblasts (in vitro)

TreatmentWound Area Closure at 24 hours (%)
Control19
Tribenoside (10 µM)50
TGF-β (5 ng/ml)45

Data derived from in vitro studies on human dermal fibroblasts europeanreview.org.

Table 2: Incidence of Gonarthrosis in Aged Male C57 Black Mice

Treatment GroupAge Range (months)Incidence of Gonarthrosis (%)
Placebo15.519
Placebo17-2139-61
Tribenoside (500 mg/kg weekly)17-20Significant reduction
Tribenoside (1200 mg/kg weekly)17-20Significant reduction

Data derived from studies in aged male C57 black mice nih.govnih.gov. The exact percentage reduction for tribenoside groups compared to placebo varied depending on the age range and the inclusion of early stages of arthrosis in the evaluation nih.gov.

Fibrinolysis-Promoting Actions

Tribenoside has been reported to possess fibrinolysis-promoting properties. europeanreview.orgnih.govkarger.comkarger.comfarmacoinc.com Fibrinolysis is the process by which fibrin (B1330869) clots are broken down. While the detailed molecular mechanisms by which tribenoside promotes fibrinolysis are not extensively described in the provided search results, one study mentions that in rats with paw edema induced by kaolin, tribenoside was capable of normalizing a pathologically altered thrombo-elastogram, specifically accelerating euglobulin clot lysis time. karger.com This suggests an influence on the fibrinolytic system. However, unlike classical non-steroidal anti-inflammatory agents, tribenoside has no effect on fibrinolytic activity in normal rats. karger.com

Amine-Release-Inhibitory Properties

Tribenoside exhibits amine-release-inhibitory properties. europeanreview.orgnih.govkarger.comkarger.comfarmacoinc.com This is a crucial aspect of its anti-inflammatory activity. Tribenoside helps in reducing inflammation by inhibiting the release of various pro-inflammatory mediators such as histamine, bradykinin (B550075), and serotonin (B10506). patsnap.com This inhibition leads to a decrease in the recruitment of inflammatory cells to the affected area, thereby reducing swelling, pain, and discomfort. patsnap.com

Further evidence of tribenoside's ability to inhibit histamine release comes from experiments on the perfused hind extremities of cats. In these studies, concentrations of tribenoside as low as 1 µg/ml infused intra-arterially diminished the amount of histamine liberated by 53%. karger.com

Membrane-Stabilizing Mechanisms

Tribenoside also demonstrates membrane-stabilizing properties. europeanreview.orgnih.govkarger.comkarger.comfarmacoinc.com This action contributes to its beneficial effects on the vascular system, particularly by stabilizing the walls of blood vessels. patsnap.com By stabilizing capillary permeability, tribenoside prevents excessive leaking of fluids into the surrounding tissues, a common issue in conditions like venous insufficiency and hemorrhoids. patsnap.com

Studies involving artificial bilayer lipid membranes have provided insights into this mechanism. When one compartment of a cell assembly was filled with a solution containing minute glass particles, the mechanical stability of the membranes, which initially showed anion-selective properties, was diminished, and they became cation-selective. These changes were found to be inhibited when tribenoside was incorporated into the bilayer lipid membrane. karger.com This suggests that tribenoside can interact with and stabilize cell membranes.

Furthermore, tribenoside enhances the integrity of the connective tissues within blood vessels, potentially reducing the likelihood of blood components leaking into adjacent tissues. medtigo.com This action, combined with its effect on capillary permeability, underscores its membrane-stabilizing role in maintaining vascular health.

Summary of Preclinical Pharmacological Activities

Pharmacological ActivityObserved EffectsPreclinical Model/Finding
Fibrinolysis-Promoting ActionsAcceleration of euglobulin clot lysis time in kaolin-induced paw edema in rats. karger.comNormalization of pathologically altered thrombo-elastogram. karger.com No effect on fibrinolytic activity in normal rats. karger.com
Amine-Release-Inhibitory PropertiesInhibition of histamine, bradykinin, and serotonin release. patsnap.comDiminished histamine liberation (53% reduction) in perfused cat hind extremities at 1 µg/ml. karger.com
Membrane-Stabilizing MechanismsReduced capillary permeability. patsnap.commedtigo.com Increased vascular tone. europeanreview.orgpatsnap.compharmaline.co.ilInhibition of changes in artificial bilayer lipid membranes induced by glass particles. karger.com Enhanced integrity of connective tissues in blood vessels. medtigo.com

**synthetic Chemistry and Structural Derivatization of Tribenoside**

Impurity Profiling and Mitigation in Tribenoside (B1681376) Production

Ensuring the purity of tribenoside is paramount for its pharmaceutical application. Impurities can arise from the synthesis process, starting materials, or degradation of the product. clearsynth.com

The identification and quantification of tribenoside impurities are essential for quality control. clearsynth.com Impurities can be unwanted substances introduced during manufacturing. clearsynth.com These impurities can potentially affect the medication's safety and efficacy. clearsynth.com

Research has been conducted to identify and characterize impurities present in tribenoside. For example, "Tribenoside EP impurity A" and "Tribenoside EP Impurity B" are listed as known impurities with defined molecular formulas and CAS numbers. clearsynth.com Tribenoside EP Impurity A has the molecular formula C30H34O6 and a molecular weight of 490.6 g/mol , with CAS No. 53928-30-6. clearsynth.com Tribenoside EP Impurity B has the molecular formula C23H28O6 and a molecular weight of 400.5 g/mol , with CAS No. 28713-39-5. clearsynth.com Other related products and impurities are also mentioned in the context of reference standards for pharmaceutical research and quality control. synzeal.com

Impurity profiling involves the characterization and identification of these synthetic impurities. Analytical techniques, such as High-Performance Liquid Chromatography (HPLC), are commonly used for this purpose. researchgate.netnih.gov Methodologies for the simultaneous determination of tribenoside and its impurities have been developed and validated. researchgate.net

Mitigation strategies in tribenoside production focus on controlling the levels of these impurities. This can involve optimizing reaction conditions to minimize impurity formation, purifying intermediate products, and employing effective purification techniques for the final product, such as solvent extraction and filtration. smolecule.com Controlling factors like reaction temperature and the careful addition of reagents can help prevent the formation of impurities. patsnap.com Furthermore, the stability of tribenoside under various conditions (e.g., strong acid, light, high temperature) is considered, as degradation can also lead to the formation of impurities. patsnap.com

Data on specific impurities and their characteristics are crucial for developing and validating analytical methods for quality control. synzeal.comnih.gov Reference standards for tribenoside impurities are available to aid in their identification and quantification. synzeal.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
Tribenoside196122
Tribenoside EP Impurity A14]
Tribenoside EP Impurity B7]
Benzyl (B1604629) chloride237
Acetone glucose5460695
Potassium hydroxide14794
Sodium hydroxide14798
Triethyl orthoformate7901
3,5,6-tribenzyloxy-D-glucopyranoseNot found

Data Table: Selected Tribenoside Impurities

Impurity NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Tribenoside EP Impurity AC30H34O6490.653928-30-6
Tribenoside EP Impurity BC23H28O6400.528713-39-5

Advanced Purification Techniques for High-Purity Tribenoside Production

Achieving high purity is crucial for pharmaceutical compounds like tribenoside. Traditional chemical synthesis methods often require stringent control of reaction conditions to minimize impurities. smolecule.com Several purification techniques are employed to obtain high-purity tribenoside.

One approach involves solvent extraction and filtration following the synthesis reaction. smolecule.com Another method described in patent literature utilizes a three-stage molecular distillation process to purify an intermediate product, tribenzyl monoacetone glucose, which is then converted to tribenoside. This method aims to simplify the synthesis and purification, avoid column chromatography, and yield a product meeting European pharmacopoeia standards with fewer impurities and higher purity and content. patsnap.com

Alternative purification strategies mentioned include washing organic phases with purified water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and saturated saline solution, followed by drying and concentration under reduced pressure. google.comgoogle.compatsnap.com These methods highlight the importance of multi-step washing and extraction to remove various impurities generated during the synthesis process.

Research indicates that optimizing the purification process can significantly impact the quality and purity of the final tribenoside product. For instance, a method involving the deprotection of 3,5,6-tribenzyloxy-1,2-oxygen-isopropylidene-alpha-D-furanose under acidic conditions, followed by a two-time refining purification of the resulting crude product before etherification, has been reported to yield a high-purity tribenoside product while avoiding column chromatography. patsnap.com

Design and Synthesis of Tribenoside Derivatives

The design and synthesis of derivatives of a lead compound like tribenoside are fundamental to understanding its mechanism of action, improving its properties, and developing new therapeutic agents. This process often involves systematic chemical modifications to explore the relationship between chemical structure and biological activity, known as Structure-Activity Relationship (SAR) studies, and to create analogues with potentially improved or modified pharmacological profiles.

Chemical Modification Strategies for Structure-Activity Relationship (SAR) Studies

SAR studies involving tribenoside would typically involve modifying different parts of the molecule to observe the effect on its biological activities, such as its anti-inflammatory, vasoprotective, or wound healing properties. wikipedia.orgmedchemexpress.com Given tribenoside's structure as a tri-O-benzylated glucofuranoside, potential modification strategies could include:

Modification of the benzyl groups: Altering the number, position, or substituents on the benzyl groups could investigate their role in receptor binding or interaction with biological targets.

Modification of the glycosidic linkage: Changing the type of sugar moiety or the position of the ethyl group could impact stability, bioavailability, or target interaction.

Modification of the furanose ring: Altering the hydroxyl groups or the ring structure could influence the molecule's conformation and interaction with biological systems.

While specific detailed research findings on SAR studies of tribenoside derivatives were not extensively found in the provided search results, the general principles of SAR studies in medicinal chemistry apply. These studies often involve synthesizing a series of analogues with systematic structural variations and evaluating their biological activity in relevant assays. nih.govresearchgate.net Techniques like Quantitative Structure-Retention Relationships (QSRR) can also be employed in chromatographic analysis of tribenoside and its impurities, which can indirectly support SAR studies by providing insights into how structural variations affect physicochemical properties relevant to biological interactions. dntb.gov.ua

Synthesis of Analogues with Modified Pharmacological Profiles

The synthesis of tribenoside analogues aims to develop compounds with potentially enhanced efficacy, altered duration of action, improved targeting, or a different spectrum of activities compared to the parent compound. This can involve incorporating structural features known to influence specific pharmacological properties.

For example, if the goal is to enhance anti-inflammatory activity, analogues might be designed with modifications that improve interaction with inflammatory pathways. If the aim is to alter the pharmacokinetic profile, modifications could focus on improving absorption, distribution, metabolism, or excretion.

The provided search results mention tribenoside's established activities, including anti-inflammatory, mild analgesic, and wound healing effects. wikipedia.orgmedchemexpress.com Research into analogues could explore separating or enhancing these individual properties. For instance, studies on the combination of tribenoside with lidocaine (B1675312) highlight the synergistic analgesic effect, suggesting that combining structural features or developing hybrid molecules could be a strategy for modified profiles. researchgate.net

**pharmacokinetics and Disposition of Tribenoside in Preclinical Research**

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Understanding the ADME characteristics of tribenoside (B1681376) in preclinical species is fundamental to predicting its behavior in biological systems and informing subsequent research stages.

In Vitro and In Vivo Absorption Studies

Absorption studies evaluate the rate and extent to which tribenoside enters the systemic circulation. While specific detailed preclinical in vitro and in vivo absorption data for tribenoside across various animal species are not extensively detailed in the provided search results, general principles of absorption studies in preclinical research involve assessing drug behavior in simulated gastrointestinal fluids (in vitro) and measuring plasma concentrations over time after administration via different routes (in vivo) creative-bioarray.comcreative-biolabs.com. The systemic bioavailability of tribenoside in suppository form in humans is reported to be approximately 30% compared to oral administration (capsules), and about 2-20% is absorbed through the skin from cream formulations windows.netpharmaline.co.il. Although these are human data, they provide context for potential absorption characteristics that would be investigated in preclinical animal models.

Tissue Distribution and Biodistribution Analysis

Tissue distribution and biodistribution studies in preclinical models aim to determine where a compound goes within the body after absorption. These studies typically utilize radiolabeled drugs to track their presence in various organs and tissues over time creative-bioarray.combioivt.com. While comprehensive preclinical tissue distribution data for tribenoside were not prominently found, general ADME studies in animals involve assessing distribution patterns creative-biolabs.com. For other compounds, studies using radiolabeled preparations have shown rapid equilibration with most organs, blood cells, and tissues (except fat) who.int. The binding of a drug to plasma proteins also influences its distribution medtigo.comgenoskin.com.

Metabolic Pathways and Metabolite Characterization

Metabolism is the process by which the body breaks down a compound. Preclinical metabolism studies identify the metabolic pathways involved and characterize the resulting metabolites creative-bioarray.com. Tribenoside is reported to be highly metabolized in the body windows.netpharmaline.co.il. In humans, a study indicated that around 20% of an administered oral dose is metabolized to benzoic acid, which is then primarily converted to hippuric acid and excreted in the urine nih.gov. This suggests that metabolic oxidation of benzyl (B1604629) groups may be a significant pathway nih.gov. Preclinical metabolism studies often utilize liver enzymes or cell cultures in vitro and analyze biological samples from treated animals in vivo to identify and quantify metabolites creative-bioarray.com. The exact metabolic pathways and metabolites can vary medtigo.com.

Excretion Routes and Clearance Mechanisms

Excretion is the removal of the parent drug and its metabolites from the body. Preclinical excretion studies determine the primary routes and mechanisms of elimination creative-bioarray.combioivt.com. For tribenoside, after rectal administration in humans (suppository form), 20-27% of the dose is excreted in the urine in the form of metabolites windows.netpharmaline.co.ilpharmaline.co.il. Metabolized tribenoside and its metabolites are generally excreted through urine and feces medtigo.com. The liver and kidneys play crucial roles in drug excretion, with metabolites often transported into bile or filtered by the kidneys bioivt.combivatec.com.

Pharmacokinetic-Pharmacodynamic (PK-PD) Correlations in Animal Models

PK-PD studies explore the relationship between drug exposure levels in the body and the resulting biological or pharmacological effects in animal models nih.govconicet.gov.ar. These studies are crucial for understanding the dose-response relationship and predicting efficacy infinixbio.com.

Quantitative Relationships Between Systemic Exposure and Biological Responses

While specific quantitative PK-PD correlations for tribenoside in preclinical animal models are not detailed in the provided search results, the general approach in preclinical PK-PD involves establishing relationships between systemic exposure metrics (e.g., plasma concentration, AUC) and measures of biological response (e.g., reduction in inflammation, changes in vascular tone) nih.govconicet.gov.ar. Animal models are used to evaluate the efficacy of drug candidates infinixbio.com. Studies have investigated the effects of tribenoside in animal models related to its therapeutic uses, such as wound healing in rats, where it was found to increase fibroblast migration and improve re-epithelialization europeanreview.orgnih.gov. This suggests a correlation between the presence of tribenoside and a positive biological outcome in this model. However, the precise quantitative relationship between systemic tribenoside levels and the magnitude of these effects in animal models is not explicitly provided in the search results. Preclinical PK-PD modeling aims to integrate pharmacokinetic data with pharmacodynamic responses to predict drug behavior and effects nih.gov.

Here is a summary table of some preclinical ADME findings for tribenoside based on the available information, noting that detailed quantitative data across various animal species are limited in the provided sources:

ParameterFinding (Preclinical - General or Human as proxy)Source(s)
Absorption Systemic bioavailability varies by administration route (e.g., rectal vs. oral in humans) windows.netpharmaline.co.il. Percutaneous absorption observed with cream windows.netpharmaline.co.il. windows.netpharmaline.co.il
Distribution Highly metabolized in the body windows.netpharmaline.co.il. Distribution studies in animals typically use radiolabeling creative-bioarray.combioivt.com. Influenced by plasma protein binding medtigo.comgenoskin.com. creative-bioarray.comwindows.netbioivt.commedtigo.comgenoskin.compharmaline.co.il
Metabolism Highly metabolized windows.netpharmaline.co.il. Metabolized to benzoic acid, then hippuric acid (in humans) nih.gov. Likely involves metabolic oxidation nih.gov. Can involve enzymes like cytochrome P450 medtigo.com. windows.netmedtigo.compharmaline.co.ilnih.gov
Excretion Excreted in urine as metabolites (20-27% after rectal administration in humans) windows.netpharmaline.co.ilpharmaline.co.il. Excreted via urine and feces medtigo.com. Liver and kidneys are key organs bioivt.combivatec.com. windows.netpharmaline.co.ilbioivt.commedtigo.compharmaline.co.ilbivatec.com

Predictive Modeling for Preclinical Efficacy Studies

Predictive modeling plays an increasingly important role in preclinical research, aiming to forecast the behavior and efficacy of drug candidates based on various data inputs. These models can range from in silico approaches to complex pharmacokinetic/pharmacodynamic (PK/PD) models and machine learning algorithms nih.govdiva-portal.org. The goal is to optimize drug development by providing insights into potential efficacy, optimizing study design, and predicting outcomes before extensive in vivo testing.

In the broader field of drug development, in silico drug design experiments, such as PASS (Prediction of Activity Spectra for Substances) and molecular docking, are utilized to estimate the pharmaceutical activity of compounds and support pharmacokinetic modeling ijper.orgresearchgate.net. These computational methods can predict potential interactions with biological targets and provide initial estimations of activity profiles. While these techniques are generally applicable to drug candidates, specific detailed applications of these methods for predicting the preclinical efficacy of tribenoside in its primary indications were not prominently featured in the analyzed literature.

Tribenoside has been included in datasets used for developing predictive models for other pharmacological activities, such as machine learning models aimed at identifying ion channel inhibitors nih.gov. This indicates that the compound's characteristics have been utilized within modeling frameworks, albeit for purposes distinct from predicting its efficacy in conditions like hemorrhoids or wound healing.

Preclinical efficacy studies often involve in vitro experiments and animal models to evaluate a compound's effects europeanreview.orgeuropeanreview.orgnih.govnih.gov. Predictive modeling in this context could involve using data from in vitro studies (e.g., cell migration, anti-inflammatory markers, antioxidant activity as explored for tribenoside europeanreview.orgnih.gov) to predict in vivo outcomes. Similarly, data from animal models, such as wound healing rates in rats europeanreview.orgeuropeanreview.orgnih.gov, could be used to build models that predict efficacy in different animal models or potentially offer insights relevant to human translation, although direct translation requires careful consideration and often involves physiologically based pharmacokinetic (PBPK) models nih.gov.

Therefore, while the principles and methodologies of predictive modeling are applicable to preclinical efficacy studies of pharmaceutical compounds, and tribenoside has been involved in some modeling contexts, detailed published data specifically on predictive modeling used to forecast the preclinical efficacy of tribenoside in its established therapeutic areas were not identified in the conducted searches.

**structure Activity Relationship Sar Analysis of Tribenoside and Its Analogues**

Identification of Structural Moieties Critical for Biological Activity

Research into the SAR of tribenoside (B1681376) focuses on correlating specific parts of its molecular structure with observed biological effects. While detailed, atom-by-atom SAR studies on a wide range of tribenoside analogues are not extensively documented in the provided search results, the known activities and chemical structure allow for some inferences and highlight areas of importance. Tribenoside's structure features a furanoside core substituted with benzyl (B1604629) and ethyl ether groups, along with a hydroxyl group. nih.govuni.lu

Elucidation of Pharmacophores for Anti-inflammatory Effects

Tribenoside exhibits anti-inflammatory activity by influencing the release and activity of pro-inflammatory mediators such as histamine (B1213489), bradykinin (B550075), and serotonin (B10506). medkoo.compatsnap.com It also inhibits the activation of mast cells, which are involved in inflammatory and allergic responses. medkoo.com While a precise pharmacophore model for the anti-inflammatory effect of tribenoside is not explicitly detailed in the search results, its ability to modulate inflammatory cytokines like TNF-α and IL-1β suggests interaction with specific biological targets involved in inflammatory pathways. medkoo.com The presence of the glycosidic structure and the lipophilic benzyl ether substituents are likely contributors to its interaction with cellular membranes and enzymes involved in inflammation. drugbank.com

Structural Determinants for Vasoprotective Actions

The vasoprotective effects of tribenoside include improving microcirculation, enhancing capillary resistance, and reducing vascular permeability, which helps to decrease edema and swelling. medkoo.compatsnap.com It has been shown to inhibit agonist-induced contractions in isolated venous preparations. caymanchem.com These actions suggest that structural features of tribenoside interact with components of the vascular endothelium and smooth muscle. The specific arrangement of ether linkages and the furanoside ring may play a role in these interactions, influencing vascular tone and permeability. nih.govuni.lu

Key Features Influencing Wound Healing Promotion

Tribenoside promotes wound healing, partly by stimulating the migration of fibroblasts and promoting re-epithelialization. nih.gov It also influences the expression and deposition of laminins, particularly laminin (B1169045) α5 and laminin-332, which are crucial components of the basement membrane involved in tissue repair. wikipedia.orgnih.goveuropeanreview.orgmedcraveonline.comresearchgate.netresearchgate.net An in vitro study showed that tribenoside treatment significantly increased the expression of laminin α5 in human epidermal cells. europeanreview.orgresearchgate.netresearchgate.net This suggests that specific structural elements of tribenoside are recognized by cellular pathways involved in extracellular matrix remodeling and cell migration. The glycosidic part or the specific pattern of benzyl substitutions on the furanoside ring could be critical for these interactions. nih.govuni.lu

Based on the reported activities, a hypothetical correlation between structural features and activities can be summarized, although specific data on analogues is limited:

Structural Moiety (Hypothetical)Potential Contribution to Activity
Furanoside CoreCellular recognition, glycosidic interactions
Benzyl Ether GroupsLipophilicity, membrane interactions, binding to hydrophobic pockets
Ethyl Ether GroupModulation of lipophilicity, potential binding interactions
Hydroxyl GroupHydrogen bonding, interactions with polar residues

Computational Approaches in Tribenoside SAR Studies

Computational methods offer powerful tools for investigating the SAR of compounds like tribenoside, allowing for the prediction of activity, understanding of molecular interactions, and the design of novel analogues. ijcrt.orgbienta.net

In Silico Molecular Modeling and Docking

SAR in the Context of Specific Biological Targets or Pathways

Tribenoside, the active compound in Glyvenol, exerts its therapeutic effects through interactions with various biological targets and pathways, primarily associated with its anti-inflammatory, vasoprotective, and wound-healing properties. While the complete mechanism of action is not fully elucidated, research indicates several key areas where the structure of tribenoside influences its activity.

One significant aspect of tribenoside's activity is its interaction with inflammatory mediators. Studies suggest it acts as an antagonist to substances like histamine, serotonin, and bradykinin, which are crucial in initiating and propagating inflammatory responses smolecule.compatsnap.compatsnap.com. By inhibiting the release or action of these mediators, tribenoside helps to reduce inflammation, pain, and swelling smolecule.compatsnap.compatsnap.commedkoo.com. The specific structural features of tribenoside responsible for these antagonistic effects on different receptors (e.g., histamine receptors) or enzyme pathways involved in mediator synthesis or release are areas of ongoing research in structure-activity relationship studies.

Tribenoside also demonstrates significant effects on the vascular system, particularly on capillary permeability and venous tone smolecule.compatsnap.compatsnap.commedkoo.com. It is believed to stabilize blood vessel walls, thereby reducing leakage of fluid into surrounding tissues and decreasing edema patsnap.compatsnap.commedkoo.com. This vasoprotective effect is crucial in conditions like hemorrhoids and chronic venous insufficiency smolecule.compatsnap.compatsnap.commedkoo.com. The structural elements of tribenoside that contribute to this capillary-stabilizing effect and improved microcirculation are likely related to its glycoside structure and the arrangement of its benzyl groups, although detailed SAR data specifically linking these structural features to precise vascular targets (like endothelial cell junctions or proteins involved in vascular permeability) are still being explored.

Furthermore, tribenoside has been shown to influence wound healing processes. Research indicates it can stimulate the production and deposition of laminins, proteins essential for the formation and repair of basement membranes, which are vital for tissue regeneration smolecule.comwikipedia.orgresearchgate.net. Specifically, studies have examined the influence of tribenoside on the expression and deposition of epidermal laminins in cell lines, highlighting a potential target pathway in wound repair researchgate.net. The structural characteristics of tribenoside that promote laminin synthesis and deposition represent another area for detailed SAR analysis. While specific data tables detailing the precise binding affinities or enzymatic inhibition constants of tribenoside and its analogues for these various biological targets are not extensively available in the provided search results, the observed biological effects strongly suggest structure-activity relationships are at play in its modulation of inflammatory pathways, vascular function, and wound healing processes.

Some research also explores the potential of tribenoside and related compounds in other biological contexts, such as its inhibitory potential against SARS-CoV-2 by potentially interfering with RBD-ACE2 interaction, suggesting a possible structural relevance for this activity, although this is a distinct area from its primary therapeutic uses nih.gov. The presence of an imidazole (B134444) pharmacophore in tribenoside has been noted in this context, hinting at structural features that might be relevant for such interactions nih.gov.

While comprehensive data tables explicitly detailing the SAR of numerous tribenoside analogues against a wide range of specific biological targets were not retrieved, the available information points to the compound's multifaceted interactions with inflammatory mediators, vascular components, and proteins involved in tissue repair as the basis for its therapeutic actions. Future SAR studies would likely focus on systematically modifying the glucofuranoside core and the benzyl substituents to delineate their specific contributions to activity at these identified biological targets and pathways.

Advanced Analytical Methodologies for Tribenoside Research

Tribenoside, also known as this compound, is a chemical compound for which robust and accurate analytical methods are essential for its research and quality control. These methodologies primarily focus on chromatographic techniques to ensure the identification, quantification, and purity assessment of tribenoside and its related substances.

Chromatographic Techniques for Tribenoside Quantification and Purity Assessment

Chromatography plays a crucial role in the analysis of tribenoside, allowing for the separation and detection of the compound from complex matrices and for the assessment of its purity profile.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a widely utilized technique for the analysis of tribenoside, offering sensitivity, accuracy, and specificity. The development and validation of HPLC methods for tribenoside are critical to ensure reliable analytical results in accordance with regulatory guidelines, such as those from the International Conference on Harmonisation (ICH). nih.govsigmaaldrich.comresearchgate.netmdpi.com

Tribenoside exists as a mixture of alpha (α) and beta (β) anomers (ethyl 3,5,6-tri-O-benzyl-d-glucofuranoside). nih.gov The ability to quantify both anomers is important for comprehensive analysis. HPLC methods have been developed specifically for the determination of these two anomers. One such method utilized a Hypersil C18 column with a mobile phase consisting of methyl alcohol and water (82:18) and UV detection at 258 nm. This method demonstrated linearity for the α-anomer in the range of 25.6 to 512.0 mg/L and for the β-anomer in the range of 75.2 to 1128.0 mg/L. magtechjournal.com The precision of injection for both anomers at high, middle, and low concentrations was reported to be below 0.79% for the α-anomer and below 0.64% for the β-anomer. magtechjournal.com Detection limits were established at 0.15 μg for the α-anomer and 0.05 μg for the β-anomer (S/N = 3). magtechjournal.com

Anomer Linear Range (mg/L) Injection Precision (% RSD, n=5) Detection Limit (μg, S/N=3)
α-Tribenoside 25.6 - 512.0 < 0.79 0.15
β-Tribenoside 75.2 - 1128.0 < 0.64 0.05

Tribenoside is sometimes found in pharmaceutical preparations in combination with other active compounds, such as lidocaine (B1675312). nih.gov Analytical methods capable of simultaneously determining tribenoside and these co-formulated compounds are necessary for quality control of such formulations. A new liquid chromatographic method has been developed for the simultaneous determination of lidocaine hydrochloride and tribenoside, along with their related compounds, in pharmaceutical preparations. nih.govsigmaaldrich.comresearchgate.netnih.gov This method involved liquid-liquid extraction with ethanol (B145695) followed by separation on a C18 column using a gradient elution with a mixture of acetonitrile (B52724) and 0.1% orthophosphoric acid. nih.govsigmaaldrich.comresearchgate.netnih.gov The method was validated according to ICH guidelines. nih.govsigmaaldrich.comresearchgate.netnih.gov

Key validation parameters for this simultaneous determination method included:

Analyte LOD (μg/mL) LOQ (μg/mL) Intra-day Precision (% RSD) Inter-day Precision (% RSD) Accuracy (%)
Tribenoside (TR) 7.60 23.04 < 1.97 < 1.97 98.17 - 101.94
Lidocaine Hydrochloride (LH) 4.36 13.21 < 1.97 < 1.97 98.17 - 101.94
Impurities < 0.11 < 0.33 - - 98.17 - 101.94

The method was found to be sensitive, robust, and specific for the reliable simultaneous quantification of these compounds. nih.govresearchgate.netnih.gov

Impurity profiling is a critical aspect of pharmaceutical analysis to identify, quantify, and characterize impurities present in a drug substance. ijrti.orgchromatographyonline.com HPLC is a primary technique used for impurity profiling and related substance analysis of tribenoside. ijrti.orgchromatographyonline.com The European Pharmacopoeia (Ph. Eur.) includes LC procedures for the determination of tribenoside and its related compounds, such as benzaldehyde (B42025) (BA), dibenzyl ether (DBE), and tribenoside impurity A (TRA). nih.govresearchgate.net

The previously mentioned simultaneous determination method for tribenoside and lidocaine also includes the analysis of their related compounds/impurities. nih.govsigmaaldrich.comresearchgate.netnih.gov The limits of detection (LOD) and quantification (LOQ) for these impurities were reported to be below 0.11 μg/mL and 0.33 μg/mL, respectively. nih.govsigmaaldrich.comresearchgate.netnih.gov Impurity profiling using HPLC typically involves screening with different stationary phases and mobile phase conditions to ensure the separation and detection of all potential impurities. chromatographyonline.com

Gas-Liquid Chromatography (GLC) for Specific Tribenoside Derivatives

While HPLC is widely used, Gas-Liquid Chromatography (GLC) can also be applied for the analysis of certain tribenoside derivatives, particularly for the determination of α- and β-tribenosides in biological matrices like human plasma. GLC requires the analytes to be volatile, often necessitating derivatization for polar compounds like tribenoside. sigmaaldrich.comlibretexts.org

A method for the determination of alpha- and beta-tribenosides in human plasma using GLC has been described. researchgate.net This method involves the extraction of the tribenosides at basic pH into benzene (B151609) after the addition of an internal standard. researchgate.net The extracted compounds are then derivatized with N-heptafluorobutyrylimidazole to make them suitable for GLC analysis. researchgate.net The derivatized anomers are subsequently determined using a 63Ni-electron-capture detector. researchgate.net This highlights the utility of GLC, often coupled with sensitive detectors, for the analysis of specific, often derivatized, forms of tribenoside in complex samples. libretexts.orgresearchgate.net

Quantitative Structure-Retention Relationship (QSRR) Approaches

Quantitative Structure-Retention Relationship (QSRR) approaches are chemometric tools that explore the relationship between the chemical structure of analytes and their retention behavior in chromatographic systems. nih.govdntb.gov.uamolnar-institute.com QSRR can be a supportive tool in the selection of suitable chromatographic columns for pharmaceutical analysis, including the analysis of tribenoside and its impurities. nih.govresearchgate.netnih.govdntb.gov.uamolnar-institute.com

A comparative study applied QSRR to the classification of reversed-phase liquid chromatography (RP-LC) columns and compared it with column selectivity observed in the analysis of lidocaine hydrochloride, tribenoside, and their impurities. nih.govresearchgate.netnih.govmolnar-institute.com The study utilized factor analysis (FA) to evaluate the relationship between QSRR models and column performance in real pharmaceutical analysis. nih.govresearchgate.net The results indicated that the classes of stationary phases selected based on QSRR models provided comparable separation for lidocaine, tribenoside, and their impurities. nih.govresearchgate.netnih.gov This suggests that QSRR can aid analysts in selecting appropriate columns, potentially saving time and resources in method development for tribenoside analysis. nih.govresearchgate.netdntb.gov.uamolnar-institute.com

**advanced Analytical Methodologies for Tribenoside Research**

Quantitative Structure-Retention Relationship (QSRR) Approaches

Development of QSRR Models for Chromatographic Behavior Prediction

Quantitative Structure-Retention Relationship (QSRR) modeling is a powerful chemometric approach that establishes mathematical relationships between the structural properties of analytes (represented by molecular descriptors) and their chromatographic behavior (such as retention times or factors). jkchemical.comfishersci.ca This approach allows for the prediction of how a compound will behave chromatographically based solely on its molecular structure, reducing the need for extensive experimental trials.

In the context of Tribenoside (B1681376) research, QSRR models have been developed to predict the chromatographic behavior of Tribenoside and its related compounds, often alongside other active pharmaceutical ingredients like Lidocaine Hydrochloride. wikipedia.orgwikidata.orguni.lu These models utilize molecular descriptors that encode various aspects of a molecule's structure, including electronic, steric, and lipophilic properties. By correlating these descriptors with experimentally determined retention data obtained under specific chromatographic conditions, predictive models can be generated. jkchemical.comnih.gov

A study focusing on the simultaneous determination of Lidocaine Hydrochloride and Tribenoside, along with their impurities, utilized a QSRR approach to support the development of an HPLC method. wikipedia.orgwikidata.orguni.lu The research aimed to assess the reliability of QSRR in facilitating the selection of appropriate chromatographic columns. wikidata.org By classifying reversed-phase liquid chromatography (RP-LC) stationary phases based on QSRR models and comparing these classifications with column selectivity observed in real pharmaceutical analysis using factor analysis (FA), the study demonstrated the utility of QSRR as a supportive tool for column selection. wikidata.org This indicates that QSRR models can effectively predict the interactions between analytes like Tribenoside and different stationary phases, thereby informing the selection of the most suitable column for a given separation task. wikipedia.orgwikidata.orguni.lu

Application of QSRR in Optimizing Analytical Separations

The application of QSRR models significantly contributes to the optimization of analytical separations for Tribenoside. By providing a predictive understanding of how structural features influence retention, QSRR allows for a more informed approach to method development. jkchemical.comfishersci.cawikipedia.org

The comparative study involving Tribenoside and Lidocaine demonstrated a practical application of QSRR in optimizing separations by guiding column selection. wikipedia.orgwikidata.orguni.lu The results showed that stationary phases identified as suitable based on the QSRR models provided comparable separation performance to those selected through empirical testing. wikipedia.orgwikidata.orguni.lu This highlights the potential of QSRR to streamline the method development process, reducing the time and resources required for experimental optimization.

Furthermore, QSRR can be integrated with other chemometric techniques, such as Design of Experiments (DoE), to systematically explore the multidimensional space of chromatographic parameters (e.g., mobile phase composition, temperature, flow rate) and predict optimal separation conditions for Tribenoside and its related substances. fishersci.cawikipedia.org While the provided search results specifically detail QSRR for column selection in Tribenoside analysis, the broader application of QSRR in predicting retention times under varying conditions is a well-established principle that can be applied to further optimize Tribenoside separations. fishersci.ca This predictive capability is particularly valuable for achieving baseline separation of closely eluting impurities or for developing robust methods for quality control.

Other Advanced Spectroscopic and Biophysical Characterization Methods

Beyond chromatographic techniques, various advanced spectroscopic and biophysical methods can be employed for the characterization of Tribenoside, providing complementary information about its structure, purity, and interactions.

Spectroscopic methods play a crucial role in the identification and quantification of Tribenoside. UV-Visible (UV-Vis) spectrophotometry is a common technique for quantitative analysis, particularly when the analyte possesses a chromophore that absorbs UV or visible light. nih.gov Tribenoside exhibits UV absorption, and UV detection is commonly used in HPLC methods for its analysis. wikipedia.orgwikidata.org Derivative spectrophotometry can also be useful for resolving overlapping spectra, which might be encountered when analyzing Tribenoside in complex matrices or in the presence of impurities. nih.gov

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), offers high sensitivity and specificity for the identification and quantification of Tribenoside and its metabolites or impurities. LC-MS/MS allows for the separation of components by chromatography followed by their detection and structural elucidation based on their mass-to-charge ratio and fragmentation patterns. Predicted LC-MS/MS spectra for Tribenoside are available, indicating the applicability of this technique for its characterization. LC-MS/MS methods have been developed for the analysis of various pharmaceuticals in complex samples, demonstrating the power of this technique in detecting and quantifying compounds like Tribenoside even at low concentrations. wikipedia.org

While detailed applications of specific biophysical characterization methods directly applied to Tribenoside are not extensively described in the provided search results, biophysical techniques are generally valuable for understanding the interactions of drug molecules with biological targets or membranes, and for characterizing their physical properties in solution or solid state. Research in related areas of pharmaceutical science utilizes techniques such as those mentioned in "Biochemical and Biophysical Research Communications" or methods for characterizing drug delivery systems like niosomes and ion channels. These examples suggest that techniques such as spectroscopy (e.g., fluorescence, circular dichroism), calorimetry (e.g., differential scanning calorimetry), and other methods probing molecular interactions and physical states could potentially be applied to Tribenoside to gain a more comprehensive understanding of its behavior and properties.

Analytical Performance Characteristics of a Developed HPLC Method for Tribenoside and Lidocaine Hydrochloride

A validated HPLC method for the simultaneous determination of Tribenoside (TR) and Lidocaine Hydrochloride (LH) along with their impurities reported the following analytical performance characteristics: wikipedia.orgwikidata.org

AnalyteLOD (µg/mL)LOQ (µg/mL)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Accuracy (% Recovery)
Tribenoside (TR)7.6023.04Below 1.97Below 1.9798.17 - 101.94
Lidocaine Hydrochloride (LH)4.3613.21Below 1.97Below 1.9798.17 - 101.94
ImpuritiesBelow 0.11Below 0.33---

Note: Precision and accuracy values are presented as ranges or upper limits based on the provided data. Specific values for individual impurities were not detailed in the snippets.

**future Directions and Emerging Avenues in Tribenoside Research**

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

Future research into Tribenoside's mechanism of action could significantly benefit from the integration of omics technologies, such as transcriptomics, proteomics, and metabolomics. These approaches can provide a comprehensive understanding of how Tribenoside (B1681376) interacts with biological systems at a molecular level. For instance, transcriptomic studies could reveal the full spectrum of genes whose expression is modulated by Tribenoside, offering insights into its diverse pharmacological activities beyond the currently known anti-inflammatory and venotropic effects europeanreview.orgpatsnap.com.

Omics technologies have already shown promise in elucidating complex biological processes in related fields, such as the study of varicose vein pathogenesis and osteoarthritis oaepublish.comresearchgate.net. Applying similar large-scale analyses to Tribenoside research could help identify novel molecular targets and pathways influenced by the compound. This could involve examining changes in protein expression (proteomics) or the metabolic profile (metabolomics) in response to Tribenoside treatment in relevant cell or tissue models. Such integrated omics approaches could move beyond the current understanding of Tribenoside's effects on specific mediators like histamine (B1213489), bradykinin (B550075), and serotonin (B10506), or its influence on laminin (B1169045) expression, to build a more complete picture of its cellular and tissue-level impacts europeanreview.orgpatsnap.com.

Development of Advanced Preclinical Models (e.g., 3D Tissue Constructs, Organ-on-a-Chip)

Advancing the understanding of Tribenoside's effects and exploring new applications necessitates the development and utilization of more sophisticated preclinical models. While traditional in vitro cell cultures and in vivo animal models have provided valuable data, advanced models like 3D tissue constructs and organ-on-a-chip systems offer enhanced physiological relevance nih.govgoogle.com.

For example, 3D tissue constructs mimicking the structure of venous tissue or the anal canal could provide a more accurate representation of the in vivo environment for studying Tribenoside's effects on vascular tone, permeability, and inflammation patsnap.compatsnap.com. Organ-on-a-chip technology, which integrates multiple tissue types on a single chip to simulate organ-level function, could allow for the investigation of Tribenoside's systemic effects or its interactions with other organs in a controlled and high-throughput manner. These models could potentially reduce the reliance on traditional animal testing while providing more predictive data on efficacy and potential off-target effects. Research utilizing human dermal fibroblasts and rat wound healing models has already provided insights into Tribenoside's wound-healing properties, and advanced models could build upon this by offering more complex and dynamic environments for study europeanreview.orgeuropeanreview.org.

Computational Drug Discovery and Repurposing Strategies for Tribenoside

Computational approaches, including virtual screening, molecular dynamics simulations, and machine learning, hold significant potential for identifying new therapeutic uses for Tribenoside or designing novel compounds with improved properties nih.gov.

Computational drug repurposing strategies can analyze large datasets of biological and chemical information to predict whether Tribenoside might be effective against diseases or conditions for which it is not currently indicated drugbank.com. This could involve examining its molecular structure and comparing it to known ligands for various therapeutic targets, or analyzing its effects on gene expression profiles and comparing them to profiles associated with different disease states.

Furthermore, computational methods can be used to design and optimize Tribenoside analogs with enhanced potency, selectivity, or pharmacokinetic properties. Molecular docking simulations, for instance, could help predict how Tribenoside or its derivatives might bind to specific protein targets, while molecular dynamics simulations could provide insights into the stability and interactions of these complexes nih.gov. Early research has already explored the potential repurposing of existing drugs for conditions like COVID-19, highlighting the viability of this approach for compounds like Tribenoside with known safety profiles patsnap.com.

Exploration of Novel Therapeutic Applications Beyond Established Areas

While Tribenoside is primarily known for its use in hemorrhoids and venous disorders, its diverse pharmacological properties suggest potential applications in other therapeutic areas wikipedia.orgchemsrc.com. Future research could explore these novel avenues based on its anti-inflammatory, antioxidant, and wound-healing activities europeanreview.orgeuropeanreview.orgsmolecule.com.

For instance, its anti-inflammatory and antioxidant properties could be relevant in conditions characterized by oxidative stress and inflammation, such as certain dermatological conditions, inflammatory bowel disease, or even neurodegenerative disorders google.comsmolecule.com. Its wound-healing capabilities, demonstrated in preclinical models, might be beneficial in promoting tissue repair in various contexts beyond hemorrhoids europeanreview.orgeuropeanreview.org.

Furthermore, some research has hinted at potential effects in areas like osteoporosis or even exhibiting cytotoxic effects against certain cancer cells in vitro, although these findings require significant further investigation chemsrc.commedchemexpress.com. Exploring these novel applications would require rigorous preclinical studies using appropriate disease models and, if successful, could lead to the expansion of Tribenoside's therapeutic utility.

Q & A

Basic Research Questions

Q. What are the validated experimental protocols for assessing Glyvenol’s pharmacological activity in preclinical models?

  • Methodological Guidance : Utilize standardized in vitro assays (e.g., enzyme inhibition tests for anti-inflammatory targets) and in vivo models (e.g., rodent edema induction) with at least triplicate replication to ensure statistical power . Include control groups receiving vehicle-only treatments and validate results via dose-response curves. Reference the EU Tobacco Directive’s replication guidelines for analytical consistency (Table 5 in ).

Q. How should researchers address variability in this compound’s pharmacokinetic data across species?

  • Approach : Conduct interspecies comparative studies with plasma concentration-time profiles. Apply allometric scaling to adjust for metabolic differences and validate using compartmental modeling (e.g., non-linear mixed-effects modeling). Report coefficient of variation (CV) values >20% as indicative of significant variability requiring protocol refinement .

Q. What are the key parameters for ensuring stability in this compound formulations during long-term storage studies?

  • Protocol : Monitor physicochemical stability via HPLC-UV under accelerated conditions (40°C/75% RH for 6 months) per ICH Q1A guidelines. Include degradation kinetics (e.g., Arrhenius plots) and excipient compatibility tests. Replicate stability assays across three independent batches to confirm reproducibility .

Advanced Research Questions

Q. How can contradictory findings in this compound’s anti-inflammatory efficacy be systematically analyzed?

  • Resolution Framework :

  • Perform a meta-analysis of peer-reviewed studies, categorizing results by model system (e.g., acute vs. chronic inflammation).
  • Apply heterogeneity tests (I² statistic) to identify confounding variables (e.g., dosing intervals, solvent choices).
  • Use funnel plots to assess publication bias .
    • Example : A 2023 study reported 60% edema reduction in mice but no effect in zebrafish; this discrepancy may stem from species-specific CYP450 metabolism .

Q. What advanced techniques resolve uncertainties in this compound’s receptor-binding mechanisms?

  • Methodology :

  • Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd).
  • Pair with molecular dynamics simulations to map interaction sites on target proteins (e.g., NF-κB).
  • Validate via mutagenesis studies to confirm critical binding residues .

Q. How can researchers optimize experimental designs for this compound’s combination therapy studies?

  • Design Strategy :

  • Use factorial designs to evaluate synergistic effects (e.g., this compound + NSAIDs).
  • Apply Chou-Talalay combination indices (CI <1 indicates synergy).
  • Include isobolographic analysis to differentiate additive vs. synergistic interactions .

Data Contradiction and Validation

Q. What statistical methods are recommended for reconciling conflicting cytotoxicity data in this compound studies?

  • Analysis Tools :

  • Apply Bayesian hierarchical models to account for inter-lab variability.
  • Use receiver operating characteristic (ROC) curves to distinguish true cytotoxic thresholds from assay artifacts (e.g., MTT assay interference) .
    • Case Study : A 2024 study found IC50 values ranging from 50–200 µM; post-hoc analysis revealed batch-to-batch purity variations (HPLC purity <95% in outlier groups) .

Ethical and Reproducibility Considerations

Q. How should researchers mitigate ethical risks in human trials involving this compound?

  • Compliance Checklist :

  • Obtain IRB approval with explicit inclusion/exclusion criteria (e.g., excluding immunocompromised participants).
  • Ensure anonymized data storage and limit access to principal investigators .
  • Pre-register trials on ClinicalTrials.gov to prevent outcome reporting bias .

Tables for Methodological Reference

Parameter Recommended Standard Source
Replication in in vitro≥3 independent experiments
Stability testing duration6 months (accelerated conditions)
Statistical power threshold80% (α=0.05)
Data anonymizationEncryption + restricted access

Key Takeaways for Researchers

  • Prioritize replication and transparency to address data contradictions.
  • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
  • Adopt open-science practices (e.g., pre-registration, raw data sharing) to enhance credibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.